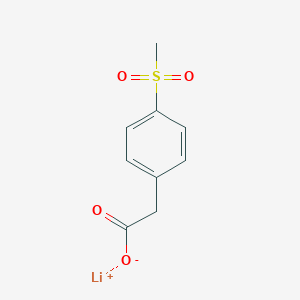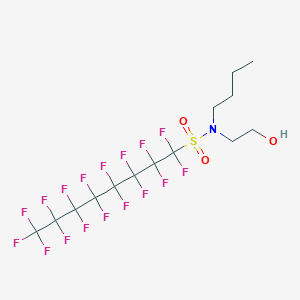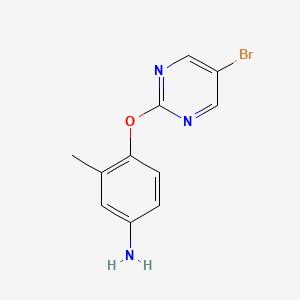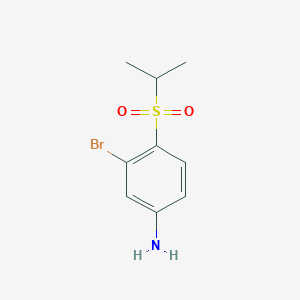
(2-Aminothiophen-3-YL)(4-(trifluoromethyl)phenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Aminothiophen-3-YL)(4-(trifluoromethyl)phenyl)methanone is an organic compound that features a thiophene ring substituted with an amino group and a phenyl ring substituted with a trifluoromethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Aminothiophen-3-YL)(4-(trifluoromethyl)phenyl)methanone typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with a sulfur source.
Amination: The thiophene ring is then aminated using ammonia or an amine under suitable conditions to introduce the amino group at the 2-position.
Coupling with Trifluoromethylphenyl Group: The final step involves coupling the aminothiophene with a 4-(trifluoromethyl)phenyl group. This can be achieved through a Friedel-Crafts acylation reaction using an appropriate acyl chloride and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
(2-Aminothiophen-3-YL)(4-(trifluoromethyl)phenyl)methanone has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: Its unique electronic properties make it a candidate for use in organic semiconductors and other advanced materials.
Biological Studies: The compound is used in studies to understand its interactions with enzymes and receptors, providing insights into its biological activity.
Industrial Applications: It is explored for use in the synthesis of agrochemicals and other industrially relevant compounds.
作用机制
The mechanism of action of (2-Aminothiophen-3-YL)(4-(trifluoromethyl)phenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amino group can form hydrogen bonds with target proteins, while the thiophene ring provides structural rigidity and electronic properties that facilitate binding.
相似化合物的比较
Similar Compounds
- (4-Methoxyphenyl)(4-(trifluoromethyl)phenyl)methanone
- (2-Amino-5-(trifluoromethyl)phenyl)(phenyl)methanone
- (Thiophen-2-yl)(3-(trifluoromethyl)phenyl)methanone
Uniqueness
(2-Aminothiophen-3-YL)(4-(trifluoromethyl)phenyl)methanone is unique due to the presence of both an amino group and a trifluoromethyl group, which confer distinct electronic and steric properties. These features enhance its potential for diverse applications in medicinal chemistry and materials science, distinguishing it from other similar compounds.
属性
分子式 |
C12H8F3NOS |
|---|---|
分子量 |
271.26 g/mol |
IUPAC 名称 |
(2-aminothiophen-3-yl)-[4-(trifluoromethyl)phenyl]methanone |
InChI |
InChI=1S/C12H8F3NOS/c13-12(14,15)8-3-1-7(2-4-8)10(17)9-5-6-18-11(9)16/h1-6H,16H2 |
InChI 键 |
YJTUVZVHPOYAFX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C(=O)C2=C(SC=C2)N)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![tert-Butyl({[3-fluoro-5-(trifluoromethyl)phenyl]methyl})amine](/img/structure/B12065049.png)


![4'-Butoxy-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B12065071.png)




![Ethanone, 1-[2-amino-4-(phenylmethoxy)-3-propylphenyl]-](/img/structure/B12065094.png)
